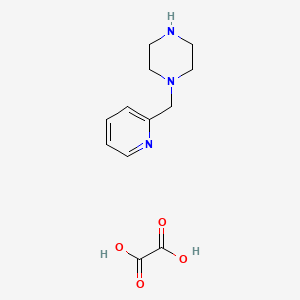
1-(2-pyridinylmethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinylmethyl)piperazine oxalate, also known as PMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMP is a piperazine derivative that has a pyridine ring attached to its nitrogen atom, making it a unique molecule with distinctive properties.
Wirkmechanismus
The exact mechanism of action of 1-(2-pyridinylmethyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the α2-adrenergic receptor. 1-(2-pyridinylmethyl)piperazine oxalate has also been shown to inhibit the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, increasing serotonin levels, and decreasing anxiety. 1-(2-pyridinylmethyl)piperazine oxalate has also been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-pyridinylmethyl)piperazine oxalate in laboratory experiments has several advantages, including its ease of synthesis, low toxicity profile, and well-defined mechanism of action. However, the use of 1-(2-pyridinylmethyl)piperazine oxalate also has some limitations, including its limited solubility in water and the need for specialized equipment for imaging studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-pyridinylmethyl)piperazine oxalate, including further exploration of its potential therapeutic applications, optimization of its synthesis method, and development of new imaging techniques for its use as a radioligand. Additionally, the study of 1-(2-pyridinylmethyl)piperazine oxalate could provide valuable insights into the mechanisms of pain and inflammation, as well as the role of serotonin in various physiological processes.
Conclusion
In conclusion, 1-(2-pyridinylmethyl)piperazine oxalate is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its ease of synthesis, low toxicity profile, and well-defined mechanism of action make it an attractive compound for use in laboratory experiments. Further research on 1-(2-pyridinylmethyl)piperazine oxalate could lead to the development of new treatments for various diseases and disorders, as well as a better understanding of the mechanisms underlying pain and inflammation.
Synthesemethoden
The synthesis of 1-(2-pyridinylmethyl)piperazine oxalate involves the reaction between 1-(2-chloroethyl)piperazine and pyridine-2-carbaldehyde in the presence of a suitable solvent and a base. The resulting product is then purified by recrystallization to obtain the oxalate salt of 1-(2-pyridinylmethyl)piperazine oxalate. The synthesis of 1-(2-pyridinylmethyl)piperazine oxalate is a relatively simple process that can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases and disorders. 1-(2-pyridinylmethyl)piperazine oxalate has also been studied for its potential use as a radioligand for imaging studies, as it has a high affinity for certain receptors in the brain.
Eigenschaften
IUPAC Name |
oxalic acid;1-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-1(4)2(5)6/h1-4,11H,5-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQBMHHMBZUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45595363 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)
![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)